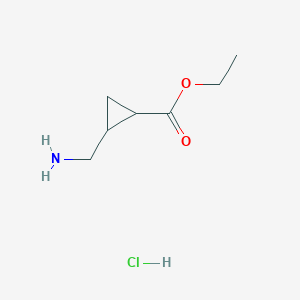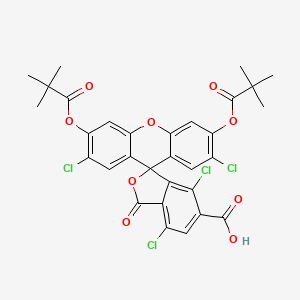
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde
Overview
Description
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde, also known as DFP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of drug discovery.
Mechanism of Action
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The inhibition of enzymes by this compound is highly specific, meaning that it only affects certain enzymes and not others.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters in the brain, including acetylcholine, dopamine, serotonin, and norepinephrine. This increase in neurotransmitter levels can lead to improvements in cognitive function and mood. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several advantages for lab experiments. It is highly specific in its inhibition of enzymes, meaning that it can be used to study the function of specific enzymes in biological systems. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with extreme care. It can also be difficult to work with due to its high reactivity and tendency to form covalent bonds with other molecules.
Future Directions
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound could also be studied for its potential applications in the treatment of inflammatory diseases. Further research could also be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in drug discovery. This compound acts as an irreversible inhibitor of enzymes and has been shown to have various biochemical and physiological effects. While this compound has some limitations for lab experiments, it has several potential future directions for scientific research.
Scientific Research Applications
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. These inhibitory effects make this compound a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-3-12-7(8)4-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWORHIAGVOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Triethylamine 3-((Z)-2-((E)-2-(2-(diphenylamino)-3-((E)-2-(5-methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)vinyl)cyclopent-2-en-1-ylidene)ethylidene)](/img/structure/B1408613.png)




![tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1408621.png)


![2-Fluoro-4-methoxybenzo[d]thiazole](/img/structure/B1408625.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester](/img/structure/B1408627.png)

![1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1408631.png)